
Allyl (2-iodophenyl) ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl (2-iodophenyl) ether, also known as 2-(2-iodophenoxy)propene, is an organic compound with the chemical formula C9H9IO. It is a derivative of the more common compound allyl phenyl ether .
Synthesis Analysis
Allyl phenyl ether, a related compound, is prepared by the reaction of sodium phenoxide with allyl bromide . The Claisen rearrangement is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers .Molecular Structure Analysis
The molecular formula of Allyl (2-iodophenyl) ether is C9H9IO. The Claisen rearrangement of allyl phenyl ether to 6-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-one has been studied by means of Bonding Evolution Theory (BET), which combines the topological analysis of the electron localization function (ELF) and catastrophe theory .Chemical Reactions Analysis
Heating an allyl aryl ether to 250°C causes an intramolecular rearrangement to produce an o-allylphenol . The Claisen rearrangement takes place through a concerted mechanism in which a C-C bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the C-O bond of the ether breaks .Physical And Chemical Properties Analysis
Allyl phenyl ether is a colorless solid with a melting point of 90°C and a boiling point of 191.7°C . The molecular weight of Allyl (2-iodophenyl) ether is 260.074.Scientific Research Applications
Dihydrobenzofuran Derivatives:
- Treatment of allyl 2-halophenyl ethers with tributylmanganate (n-Bu₃MnLi or n-Bu₃MnMgBr) leads to dihydrobenzofuran derivatives in good yield . These compounds find applications in medicinal chemistry, as they exhibit diverse biological activities.
Brominated Flame Retardants (BFRs)
Allyl (2-iodophenyl) ether plays a role in the synthesis of brominated flame retardants. Notably:
- Up to 25% of tetrabromobisphenol A (TBBPA) is modified to produce TBBPA derivatives, including TBBPA bis(allyl ether) (TBBPA-BAE). These derivatives are widely used in electronic products, textiles, and plastics .
Cascade Reactions for Benzofuran Synthesis
Recent research has explored the synthesis of benzofuran derivatives using allyl (2-iodophenyl) ether:
- Yang, Zhang, Walsh, and co-workers developed an intermolecular radical coupling cascade reaction between 2-iodophenyl allenyl ether and ketimine substrates, leading to benzofuran products . These compounds have applications in organic synthesis and materials science.
Mechanism of Action
Target of Action
The primary target of Allyl (2-iodophenyl) ether is the formation of dihydrobenzofuran derivatives . This compound interacts with tributylmanganate to initiate a radical cyclization process .
Mode of Action
Allyl (2-iodophenyl) ether undergoes a radical cyclization process when treated with tributylmanganate . This process involves the formation of a radical by treatment of iodophenol or iodoaniline derivatives with tributylmanganate (II), followed by radical cyclization, and recombination of radical and manganese species giving alkylmanganese (II) compound .
Biochemical Pathways
The radical cyclization process initiated by Allyl (2-iodophenyl) ether affects the formation of dihydrobenzofuran derivatives . This process also leads to the production of indoline derivatives starting from 2-iodoaniline compounds .
Pharmacokinetics
Its interaction with tributylmanganate suggests that it may have good reactivity and potential bioavailability .
Result of Action
The result of the action of Allyl (2-iodophenyl) ether is the production of dihydrobenzofuran derivatives and indoline derivatives . These compounds are produced in good yield, indicating the efficiency of the radical cyclization process .
Action Environment
The action of Allyl (2-iodophenyl) ether is influenced by the presence of tributylmanganate, which acts as a catalyst in the radical cyclization process . The reaction can proceed in the presence of a catalytic amount of manganese (II) chloride under atmospheric oxygen .
Safety and Hazards
Future Directions
The first iodine/water-mediated deprotective oxidation of allylic ethers to access α,β-unsaturated ketones and aldehydes was achieved . This reaction tolerates a wide range of functionalities and was found to be applicable to the oxidative transformation of allylic acetates . This represents a promising direction for future research and applications of allyl ethers.
properties
IUPAC Name |
1-iodo-2-prop-2-enoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKOKENAONNPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

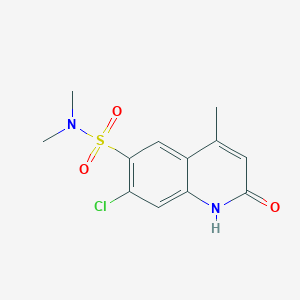
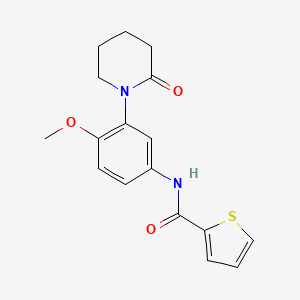

methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide](/img/structure/B2595913.png)
amine](/img/structure/B2595915.png)

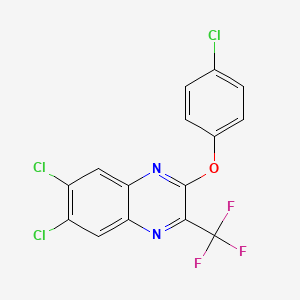
![1-(4-(4-methoxyphenyl)piperazin-1-yl)-2-((8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio)ethanone](/img/structure/B2595919.png)
![8-hexyl-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2595920.png)
![2-[[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2595922.png)
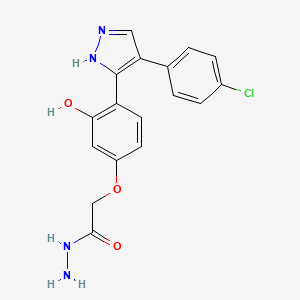
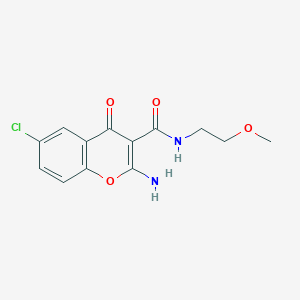
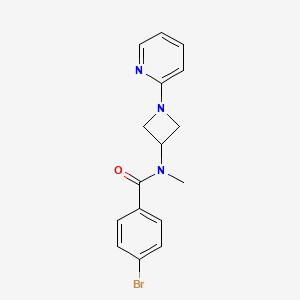
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2595927.png)